molecular formula C18H21NO2 B5886717 N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide

N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide

Cat. No.: B5886717
M. Wt: 283.4 g/mol
InChI Key: JPLNEEKISLIXEQ-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide is an organic compound with a complex structure that includes both aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide can be synthesized by reacting 3,5-dimethylbenzoyl chloride with 2-(4-methoxyphenyl)ethanamine in the presence of a base like triethylamine. This reaction forms an amide bond between the carboxylic acid derivative and the amine.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity and signal transduction pathways. The exact molecular targets and pathways are still under investigation, but they are believed to involve key proteins and receptors in the body.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxyphenyl)ethyl]acetamide
  • 4-Methoxyphenethylamine
  • Ethyl 4-methoxyphenylacetate

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13-10-14(2)12-16(11-13)18(20)19-9-8-15-4-6-17(21-3)7-5-15/h4-7,10-12H,8-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLNEEKISLIXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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